BuChE-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

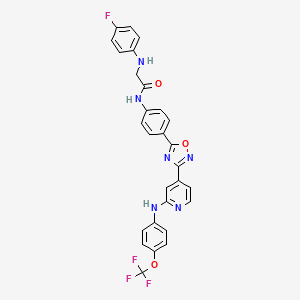

Structure

3D Structure

Properties

Molecular Formula |

C28H20F4N6O3 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

2-(4-fluoroanilino)-N-[4-[3-[2-[4-(trifluoromethoxy)anilino]-4-pyridinyl]-1,2,4-oxadiazol-5-yl]phenyl]acetamide |

InChI |

InChI=1S/C28H20F4N6O3/c29-19-3-7-20(8-4-19)34-16-25(39)36-22-5-1-17(2-6-22)27-37-26(38-41-27)18-13-14-33-24(15-18)35-21-9-11-23(12-10-21)40-28(30,31)32/h1-15,34H,16H2,(H,33,35)(H,36,39) |

InChI Key |

QVBGPENLPOKABU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC(=NC=C3)NC4=CC=C(C=C4)OC(F)(F)F)NC(=O)CNC5=CC=C(C=C5)F |

Origin of Product |

United States |

Contextual Background and Research Rationale for Butyrylcholinesterase Buche Inhibitors

Role of Cholinesterases in Neurodegenerative Processes

The rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) is crucial for normal cholinergic function, a process primarily mediated by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). psychiatrist.comresearchgate.netcuni.cz These enzymes differ in their substrate specificity, kinetics, and distribution within the brain and peripheral tissues. oup.comnih.govnih.gov

Acetylcholinesterase and Butyrylcholinesterase Activities in Neurological Function

AChE is considered the predominant cholinesterase in the healthy human brain and is primarily responsible for the rapid hydrolysis of acetylcholine within cholinergic synapses, thereby terminating neurotransmission. psychiatrist.comresearchgate.net AChE-positive neurons project widely throughout the cortex, influencing cortical processing and responses to stimuli. oup.comnih.gov

While the physiological function of BuChE in the healthy brain has historically been less clear, evidence suggests it plays a supportive role in cholinergic signaling. psychiatrist.comresearchgate.netnih.govwjgnet.com BuChE can hydrolyze acetylcholine, particularly when AChE levels are depleted, and is found in glial cells and specific neuronal pathways. oup.comnih.govtandfonline.com BuChE-positive neurons are located in brain regions associated with attention, executive function, emotional memory, and behavior, such as the frontal cortex. psychiatrist.comoup.comnih.gov Beyond their classical role in ACh hydrolysis, both AChE and BuChE may have non-classical functions, including modulating the activity of other proteins, influencing regional cerebral blood flow, and potentially impacting tau phosphorylation and the amyloid cascade, which could affect the rate of disease progression. oup.comnih.gov

Shifting Cholinesterase Dominance in Disease Progression

A significant characteristic of the neurodegenerative process in diseases like Alzheimer's is the observed change in the activity and relative dominance of AChE and BuChE. In the Alzheimer's brain, there is a notable decrease in AChE levels, particularly in moderate-to-severe stages of the disease, while BuChE levels are reported to be increased or remain unchanged. psychiatrist.comnih.govnih.govpnas.org This leads to a dramatic shift in the ratio of BuChE to AChE in affected cortical regions as the disease advances. pnas.org This altered ratio suggests that BuChE's role in hydrolyzing acetylcholine becomes more pronounced as AChE activity declines, potentially exacerbating the reduction in cholinergic neurotransmission. oup.compnas.org Furthermore, studies suggest that BuChE genotype may influence the risk and rate of progression of Alzheimer's disease. psychiatrist.comnih.govpnas.org

Therapeutic Strategy of Cholinesterase Inhibition

The observed cholinergic deficit in neurodegenerative diseases provides a strong rationale for therapeutic strategies aimed at enhancing cholinergic transmission. nih.govmdpi.com Cholinesterase inhibitors (ChEIs) are designed to increase acetylcholine levels in the brain by preventing its breakdown. psychiatrist.comnih.gov

Rationale for BuChE Targeting in Disease Management

Given the progressive increase in BuChE activity and the decline in AChE activity during the course of Alzheimer's disease, inhibiting BuChE, in addition to or instead of AChE, presents a compelling therapeutic strategy. oup.comnih.govnih.govtandfonline.comresearchgate.net As BuChE becomes the predominant enzyme responsible for acetylcholine hydrolysis in later stages, its inhibition can help sustain cholinergic neurotransmission. tandfonline.compnas.org

Clinical evidence, particularly from studies involving the dual AChE and BuChE inhibitor rivastigmine (B141), supports the potential benefits of inhibiting both enzymes in Alzheimer's disease and related dementias. psychiatrist.comnih.govnih.govpnas.orgcambridge.org Some research suggests that the extent of BuChE inhibition may correlate with cognitive improvement in patients. oup.com Targeting BuChE may be particularly relevant in patients with more severe dementia, where its activity is significantly elevated. researchgate.net Beyond its role in acetylcholine hydrolysis, BuChE is also found in amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease, suggesting that its inhibition might also contribute to modulating disease progression, not just providing symptomatic relief. researchgate.net

Multifunctional Ligand Design Paradigms for Enhanced Therapeutic Efficacy

The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's has led to the development of multifunctional ligand design paradigms. elsevier.esnih.govnih.govmdpi.com This approach aims to create single molecules that can interact with multiple targets involved in the disease pathology, offering potential for enhanced therapeutic efficacy compared to single-target drugs or combination therapies. nih.govnih.gov

In the context of cholinesterase inhibition, multifunctional ligands often combine the ability to inhibit AChE and/or BuChE with other beneficial properties. nih.govnih.gov For instance, dual binding site AChE inhibitors, which interact with both the catalytic active site and the peripheral anionic binding site of AChE, have shown the ability to inhibit the aggregation of the beta-amyloid (Aβ) peptide, a key pathological event in Alzheimer's. nih.govacs.org Many multifunctional ligands based on cholinesterase inhibitors are designed to target not only AChE and BuChE but also other pathways implicated in AD, such as Aβ aggregation, tau protein aggregation, neuroinflammation, and oxidative stress. nih.govmdpi.comresearchgate.net This strategy involves hybridizing pharmacophores from different compounds known to interact with various disease targets into a single molecular entity. nih.gov The development of such dual or multi-target inhibitors is considered a promising avenue in the search for more effective treatments for neurodegenerative diseases. mdpi.comresearchgate.netnih.gov

Design and Synthetic Strategies for Buche in 2 and Analogues

Rational Design Principles for BuChE-IN-2 Scaffold Development

Rational design in drug discovery aims to create molecules with specific biological activities by understanding the interaction between the molecule and its biological target. For BuChE inhibitors, this involves designing a chemical scaffold that can effectively bind to and inhibit the enzyme. The development of such scaffolds is guided by principles derived from the structure and function of BuChE.

Pharmacophore Identification and Lead Optimization

Pharmacophore identification is a crucial step in the rational design process. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target structure and to trigger or block its biological response. For BuChE inhibitors, pharmacophore models can be developed based on known inhibitors or the structure of the BuChE active site. These models highlight features such as hydrogen bond acceptors and donors, hydrophobic centers, and positively charged groups that are important for binding to the enzyme. mdpi.com, niscpr.res.in, nih.gov, nih.gov

Once a pharmacophore is identified, lead optimization begins. This phase involves modifying the initial "hit" compounds identified through screening or design to improve their potency, selectivity, and other pharmacological properties. uu.se, wikipedia.org, upmbiomedicals.com, researchgate.net Lead optimization is guided by structure-activity relationship (SAR) studies, which explore how changes in chemical structure affect biological activity. mdpi.com Techniques like molecular docking and dynamics simulations are used to understand how compounds bind to BuChE at a molecular level and to predict the effects of structural modifications. mdpi.com, bohrium.com, mdpi.com, niscpr.res.in, nih.gov For instance, studies on biphenyl/bibenzyl derivatives as dual AChE/BuChE inhibitors revealed that linker length and the nature of amine substituents significantly impact inhibitory activity. mdpi.com

Chemical Modification Approaches for Derivative Generation

Chemical modification is central to generating a library of this compound analogues and optimizing their properties. Various chemical approaches are employed to introduce diversity and fine-tune the interactions with the enzyme. These modifications can involve altering the core scaffold, adding or changing substituents, or modifying functional groups.

Examples of chemical modifications explored in the development of cholinesterase inhibitors include replacing amine groups, changing the length and flexibility of linkers connecting different parts of the molecule, and altering or removing carbonyl groups. mdpi.com The impact of these modifications on inhibitory activity is then evaluated through biological assays. mdpi.com, bohrium.com For instance, studies on benzimidazole/1,3,5-triazine-2,4-diamine hybrid compounds involved a four-step synthesis including condensation, alkylation, and treatment with amine derivatives to generate novel derivatives with cholinesterase inhibitory activity. bohrium.com Similarly, research on carbamate-based BuChE inhibitors has focused on modifying the carbamate (B1207046) structure with different heterocycles and alkylene spacers to tune binding affinity and kinetics. researchgate.net

Synthetic Methodologies for this compound and Related Compounds

The synthesis of this compound and its analogues requires specific chemical methodologies to construct the desired molecular structures. These methodologies involve carefully selected reaction pathways and consideration of stereochemical outcomes.

Reaction Pathways and Synthesis Routes

The synthesis of BuChE inhibitors often involves multi-step reaction sequences. The specific reaction pathways and synthesis routes depend on the chemical structure of the target compound. For example, the synthesis of benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives involved a four-step process. bohrium.com The synthesis of biphenyl/bibenzyl derivatives as dual inhibitors followed a specific synthetic route outlined in research studies. mdpi.com The synthesis of other BuChE inhibitors, such as those based on indanone or tetrahydroquinoline scaffolds, also involves distinct reaction pathways utilizing various chemical transformations like cyclization, hydrogenation, and Diels-Alder reactions. beilstein-journals.org, mdpi.com, mdpi.com

Detailed research findings often describe the reagents, conditions, and intermediates involved in these synthetic routes. For instance, the synthesis of certain benzoxazole (B165842) derivatives with cholinesterase inhibitory activity has been achieved through reactions involving 2-aminophenol (B121084) and isothiocyanates, followed by cyclization. rsc.org The synthesis of cyclic biguanidine (B15175387) derivatives with BuChE inhibitory effects was achieved through a one-pot reaction of 2-cyanoguanidine, substituted aniline (B41778) derivatives, and cyclohexanone. tandfonline.com

Stereochemical Considerations in Synthesis

Stereochemistry, the arrangement of atoms in space, is a critical aspect of drug synthesis. Many biological targets, including enzymes like BuChE, are chiral, meaning they can distinguish between different stereoisomers of a compound. Therefore, controlling the stereochemical outcome of synthetic reactions is essential to produce compounds with the desired biological activity and minimize potential off-target effects. canada.ca

Synthetic routes for chiral BuChE inhibitors must consider methods to control stereochemistry, such as using chiral starting materials, chiral reagents, or stereoselective reaction conditions. canada.ca, chemaxon.com For example, the synthesis of certain selective BuChE inhibitors has involved the study and evaluation of different enantiomers to identify the one with optimal activity. researchgate.net, nih.gov Achieving stereochemical diversity in synthesis can involve techniques like catalytic asymmetric reactions. rsc.org The analysis of stereochemical outcomes is typically performed using analytical methods capable of distinguishing between stereoisomers. canada.ca

In Vitro Enzymatic Characterization of Buche in 2

Assessment of Butyrylcholinesterase Inhibitory Potency of BuChE-IN-2

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Enzymatic Assay Methodologies

Quantitative enzymatic assays are crucial for determining the potency of BuChE inhibitors. A widely used spectrophotometric method is the Ellman assay. wikipedia.orgmedchemexpress.comresearchgate.netfishersci.nl This method involves monitoring the hydrolysis of a thiocholine (B1204863) ester substrate, such as acetylthiocholine (B1193921) or butyrylthiocholine, by the cholinesterase enzyme. The thiocholine product then reacts with a chromogen, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow color whose absorbance can be measured spectrophotometrically, typically at 405 nm. researchgate.netfishersci.nl The rate of color change is proportional to the enzyme activity. By performing the assay with varying concentrations of the inhibitor, the IC₅₀ value can be determined from the resulting concentration-response curve using non-linear regression analysis.

Specific IC₅₀ values have been reported for compounds identified as this compound or related names. One source indicates this compound has an IC₅₀ of 1.28 μM for BuChE. Another compound, referred to as AChE/BuChE-IN-2 (Compound 5f), shows an IC₅₀ of 0.16 μM against BuChE.

Comparative Inhibition Against Different BuChE Sources (e.g., human, equine serum)

BuChE exists in various forms and can be sourced from different organisms or tissues, such as human serum or equine serum. wikipedia.orgmedchemexpress.com Studies on BuChE inhibitors often involve testing their efficacy against enzymes from different sources to understand potential variations in inhibition. For instance, equine serum BuChE is commonly used in research. wikipedia.org While specific comparative inhibition data for this compound against multiple BuChE sources like human and equine serum is not consistently available across the provided search results, the use of different sources like human serum BuChE and equine serum BuChE in general BuChE inhibition studies is documented. wikipedia.orgmedchemexpress.com One study comparing equine and human BuChE kinetics with acetylthiocholine as a substrate noted similarities in enzyme kinetics under certain conditions.

Enzyme Kinetic Analysis of this compound Interaction with BuChE

Enzyme kinetic analysis provides insights into the mechanism of enzyme inhibition, revealing how an inhibitor interacts with the enzyme and substrate.

Determination of Inhibition Modes (e.g., competitive, mixed, non-competitive)

The mode of inhibition can be determined using enzyme kinetic studies, often visualized through plots such as Lineweaver-Burk or Dixon plots. researchgate.netfishersci.nl Different inhibition modes (competitive, mixed, non-competitive) are characterized by distinct patterns in these plots, reflecting how the inhibitor affects the enzyme's Michaelis constant (Km) and maximal velocity (Vmax).

While specific kinetic parameters and inhibition modes for the compound explicitly named "this compound" are not detailed in the provided results from peer-reviewed literature, studies on other BuChE inhibitors demonstrate these analytical approaches. For example, some compounds have been shown to exhibit mixed-type inhibition against BuChE, as indicated by Lineweaver-Burk plots. Another compound, AChE/BuChE-IN-2 (Compound 5f), showed non-competitive inhibition with AChE, suggesting that similar kinetic analyses would be applied to determine its mode of inhibition against BuChE.

Substrate Interaction Models and Peripheral Site Modulation

The active site of BuChE, like AChE, is a deep gorge containing catalytic residues. In addition to the catalytic active site, BuChE also possesses a peripheral anionic site. Inhibitors can interact with either or both of these sites, influencing the enzyme's activity. fishersci.nl

Studies on various BuChE inhibitors have explored their binding interactions within the enzyme's active site gorge, including interactions with key amino acid residues. fishersci.nl Molecular docking and simulation studies are often employed to predict and understand these interactions. fishersci.nl Some inhibitors are suggested to bind simultaneously to both the catalytic active site and the peripheral anionic site, leading to mixed-type inhibition. fishersci.nl For instance, modeling studies on certain BuChE inhibitors have suggested interactions with residues in both the catalytic anionic site and the peripheral anionic site.

Differential Cholinesterase Selectivity Profiles of this compound

Cholinesterase inhibitors can be selective for AChE, selective for BuChE, or act as dual inhibitors targeting both enzymes. ambeed.commedchemexpress.com The selectivity of an inhibitor is often expressed as a selectivity index (SI), calculated as the ratio of the IC₅₀ for one enzyme to the IC₅₀ for the other (e.g., IC₅₀ AChE / IC₅₀ BuChE).

Compounds with varying selectivity profiles have been investigated. Some are more potent inhibitors of BuChE than AChE, demonstrating a degree of selectivity for BuChE. wikipedia.org For example, ZINC390718 showed greater activity against BuChE than AChE, with a selectivity index of 2.25. The compound AChE/BuChE-IN-2 (Compound 5f) is described as a dual inhibitor of both AChE and BuChE, with IC₅₀ values of 0.72 μM and 0.16 μM, respectively, indicating a preference for BuChE inhibition. The reported IC₅₀ of 1.28 μM for BuChE for the compound named this compound would be compared to its IC₅₀ against AChE to determine its selectivity profile; however, a corresponding AChE IC₅₀ for this specific compound name is not consistently provided in the immediate search results.

Table: Inhibitory Potency of Selected Compounds Against Cholinesterases

| Compound Name | BuChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Profile | Source |

| This compound | 1.28 | Not specified | BuChE inhibitor | MedchemExpress, TargetMol |

| AChE/BuChE-IN-2 (Comp. 5f) | 0.16 | 0.72 | Dual inhibitor | TargetMol, MedChemExpress |

| ZINC390718 | 241.1 | 543.8 | BuChE preference | PubMed, MDPI, PubMed Central |

Note: Different sources may report slightly varying IC₅₀ values due to differences in assay conditions.

Evaluation of Selectivity Over Acetylcholinesterase

The selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) is a critical aspect in the pharmacological profiling of potential therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where BuChE activity can increase as AChE declines. researchgate.netresearchgate.netctdbase.org Several compounds have been investigated for their inhibitory effects on both enzymes to determine their selectivity profiles.

One such compound, identified as ZINC390718, demonstrated dual in vitro inhibitory activity against both AChE and BuChE. dntb.gov.uanih.gov Studies reported IC₅₀ concentrations of 543.8 µM for AChE and 241.1 µM for BuChE. dntb.gov.uanih.gov This indicates that ZINC390718 is more active against BuChE than AChE, with a selectivity index (IC₅₀ AChE / IC₅₀ BuChE) of approximately 2.25. dntb.gov.ua While the IC₅₀ values were in the high micromolar range for both enzymes, the compound showed a concentration-dependent inhibitory effect. dntb.gov.uanih.gov

Another study investigating ibuprofen-based spirothiazolidinones also provided insights into differential cholinesterase inhibition. nih.gov For example, compound 4b from this series showed an IC₅₀ of 106.35 ± 2.32 µM for AChE and 95.97 ± 1.79 µM for BuChE, suggesting a slight preference for BuChE inhibition. nih.gov In contrast, compound 4e exhibited higher potency against AChE (IC₅₀ = 39.53 ± 1.94 µM) compared to BuChE (IC₅₀ = 287.75 ± 19.25 µM). nih.gov These examples highlight how structural variations can influence the selectivity profile of cholinesterase inhibitors.

Clinically used cholinesterase inhibitors like donepezil, galantamine, and rivastigmine (B141) also exhibit varying degrees of selectivity. Donepezil is generally considered more selective for AChE, while rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE, with some studies suggesting it can be more specific for BuChE under certain conditions or in specific brain regions. ctdbase.orgnih.gov Galantamine is described as a selective, competitive, and reversible centrally-acting AChE inhibitor that also allosterically modulates nicotinic acetylcholine (B1216132) receptors. nih.gov

The table below summarizes the in vitro inhibitory activity (IC₅₀ values) against AChE and BuChE for some of the compounds discussed:

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) | Source |

| ZINC390718 | 543.8 | 241.1 | 2.25 | dntb.gov.uanih.gov |

| Compound 4b | 106.35 ± 2.32 | 95.97 ± 1.79 | ~1.11 | nih.gov |

| Compound 4e | 39.53 ± 1.94 | 287.75 ± 19.25 | ~0.14 | nih.gov |

| Galantamine | 5.01 ± 0.34 | 36.75 ± 1.00 | ~0.14 | nih.gov |

| Compound 5** | 0.26 | 0.19 | ~1.37 | researchgate.net |

*Compounds from the ibuprofen-based spirothiazolidinone study. nih.gov **Compound 5 from a study on pyridazine-containing compounds. researchgate.net

These data demonstrate that compounds can exhibit a range of selectivity profiles towards AChE and BuChE, highlighting the importance of in vitro enzymatic characterization in identifying agents with desired inhibitory properties.

Assessment of Selectivity Against Other Relevant Biological Targets (e.g., 5-HT7R, GATs, BACE1, FAAH)

Evaluating the selectivity of potential therapeutic compounds against a broad panel of biological targets beyond their primary target is crucial to understand their potential off-target effects and to predict their safety profile. While comprehensive selectivity data for a single compound across all specified targets (5-HT7R, GATs, BACE1, FAAH) was not consistently available in the search results, some studies explored the activity of cholinesterase inhibitors or related compounds against these other targets.

Some research has focused on developing compounds with polypharmacology, targeting multiple pathways implicated in complex diseases like Alzheimer's. For instance, a study explored novel dual-action compounds that are both BuChE inhibitors and 5-HT7 receptor antagonists. Two candidate compounds, referred to as compound 18 and compound 50 within that study, showed promising activity. Compound 18 had a BuChE IC₅₀ of 4.75 µM and a 5-HT7 Ki of 7 nM, while compound 50 was more potent with a BuChE IC₅₀ of 2.53 µM and a 5-HT7 Ki of 1 nM. This indicates that these compounds possess significant affinity for both BuChE and the 5-HT7 receptor.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another important target in Alzheimer's disease due to its role in the production of amyloid-beta peptides. While the primary focus of the search results was on cholinesterase inhibition, some studies on AD therapeutics investigate compounds that modulate both cholinergic function and amyloid processing. Research on BACE1 inhibitors often focuses on achieving selectivity over related enzymes like BACE2 and cathepsin D to avoid off-target effects. researchgate.net For example, some BACE1 inhibitors have demonstrated high selectivity (e.g., 39-fold over BACE2 and 23-fold over CatD for one compound, and 44-fold over BACE2 and 663-fold over CatD for another).

Information regarding the selectivity of the discussed BuChE inhibitors against Gamma-aminobutyric acid transporters (GATs) was not found within the scope of the search results.

Understanding the selectivity profile of a compound across a range of biological targets is essential for assessing its potential therapeutic utility and identifying potential liabilities. The examples from the literature demonstrate that compounds can be designed to selectively inhibit BuChE, exhibit dual activity against cholinesterases, or even target BuChE alongside other relevant receptors like 5-HT7R, highlighting the complexity and targeted nature of modern drug discovery efforts.

| Compound | Target | Activity Data | Source |

| Compound 18 | BuChE | IC₅₀ = 4.75 µM | |

| 5-HT7R | Ki = 7 nM | ||

| Compound 50 | BuChE | IC₅₀ = 2.53 µM | |

| 5-HT7R | Ki = 1 nM | ||

| BACE1 Inhibitor | BACE1 | IC₅₀ = 1.0 nM | |

| BACE2 | 39-fold selective over BACE2 | ||

| Cathepsin D | 23-fold selective over CatD | ||

| BACE1 Inhibitor | BACE1 | IC₅₀ = 4 nM | |

| BACE2 | 44-fold selective over BACE2 | ||

| Cathepsin D | 663-fold selective over CatD |

*Compounds from the dual BuChE/5-HT7R study.

This compound is a chemical compound that has been investigated for its inhibitory activity against cholinesterases, particularly butyrylcholinesterase (BuChE). Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate its interactions with these enzymes and understand the structural basis of its activity.

Computational Elucidation of Buche in 2 Interactions and Structure Activity Relationships

Structure-Activity Relationship (SAR) Analysis of BuChE-IN-2 Derivatives

Based on the provided search results, there is no specific information detailing a comprehensive Structure-Activity Relationship (SAR) analysis focused on derivatives of this compound. The snippets primarily discuss the computational studies and interactions of this compound itself. Therefore, a detailed SAR analysis of this compound derivatives cannot be generated based solely on the provided information.

Correlation of Structural Modifications with Inhibitory Potency

In the study of enzyme inhibitors, the correlation of structural modifications with inhibitory potency is a fundamental aspect of structure-activity relationship (SAR) analysis. This involves systematically altering specific parts of a molecule and measuring the resulting change in its ability to inhibit the target enzyme, such as BuChE. These studies aim to identify key functional groups, structural features, and spatial arrangements that are critical for potent binding and inhibition. While SAR studies are widely applied in the discovery and optimization of BuChE inhibitors, allowing researchers to understand how variations in chemical structure influence inhibitory strength libretexts.orgnih.gov, specific research detailing a series of structural modifications to this compound and the resulting changes in its BuChE inhibitory potency was not found within the scope of this review.

Computational Support for SAR Postulations

Computational methods play a crucial role in supporting SAR postulations and providing insights into the molecular interactions between inhibitors and their target enzymes. Techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling are commonly employed in the study of BuChE inhibitors. libretexts.orgnih.gov Molecular docking, for instance, predicts the preferred binding orientation and pose of a ligand within the enzyme's active site, highlighting key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. nih.gov Molecular dynamics simulations can provide information on the stability of the enzyme-inhibitor complex and the dynamic nature of their interactions over time. These computational approaches help to rationalize experimental observations from SAR studies and guide the design of novel, more potent, and selective inhibitors. libretexts.orgnih.gov Although computational studies are integral to the discovery of BuChE inhibitors and the understanding of their SAR, specific details of computational studies performed specifically on this compound to elucidate its binding mode or to support SAR postulations related to this particular compound were not identified in the literature surveyed.

Exploration of Multifunctional Pharmacological Modulations by Buche in 2

Modulation of Neuroinflammatory Pathways by BuChE-IN-2

Neuroinflammation is a critical component in the progression of various neurodegenerative diseases. The enzyme butyrylcholinesterase (BuChE) has been linked to inflammatory processes within the central nervous system. An increase in BuChE activity can lead to a decrease in acetylcholine (B1216132) levels, which in turn is associated with an increased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). researchgate.net Therefore, inhibitors of BuChE are investigated for their potential to mitigate neuroinflammation.

Investigation of Anti-Inflammatory Mechanisms in Cellular Models

The anti-inflammatory potential of compounds like this compound is often investigated using established in vitro cellular models. These models are essential for dissecting the molecular mechanisms underlying a compound's effects. Typically, cell lines such as microglia (the primary immune cells of the brain) and astrocytes are used. nih.gov In these models, an inflammatory response is induced using agents like lipopolysaccharide (LPS). Researchers then assess the ability of the compound to suppress the activation of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.govmdpi.com The evaluation in such models would focus on the capacity of this compound to reduce the hallmarks of neuroinflammation, providing insights into its therapeutic potential.

Impact on Inflammatory Mediators

The inhibition of BuChE is hypothesized to exert anti-inflammatory effects by modulating the levels of specific inflammatory mediators. Research on other BuChE-inhibiting compounds has demonstrated a significant reduction in pro-inflammatory cytokines. nih.gov For instance, treatment with a BuChE inhibitor in animal models fed a high-fat diet resulted in ameliorated levels of Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.gov These mediators are known to play a crucial role in sustaining and amplifying the inflammatory cascade in the brain. nih.gov By inhibiting BuChE, this compound is expected to influence this pathway, leading to a downstream reduction in these key inflammatory molecules.

Below is a table summarizing the inflammatory mediators potentially modulated by BuChE inhibition.

| Inflammatory Mediator | Role in Neuroinflammation | Potential Impact of BuChE Inhibition |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in microglial activation and astrogliosis. nih.gov | Reduction in production. researchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | A key cytokine that initiates and sustains the inflammatory cascade. nih.gov | Reduction in levels. nih.gov |

| Nuclear Factor kappa B (NF-κB) | A transcription factor that controls the expression of many pro-inflammatory genes. nih.gov | Inhibition of activation pathway. |

Influence of this compound on Protein Aggregation Pathways

The aggregation of proteins, particularly the formation of amyloid plaques, is a defining pathological feature of several neurodegenerative diseases. nih.gov These aggregates contribute to neuronal dysfunction and death.

Assessment of Anti-Amyloid Aggregation Potential

This compound has been directly evaluated for its ability to interfere with the aggregation of β-amyloid (Aβ) peptides. Studies have shown that this compound exhibits potent inhibitory activity against the self-induced aggregation of β-amyloid. medchemexpress.com This anti-aggregation effect is a significant secondary property of the molecule, distinct from its primary role as a cholinesterase inhibitor. The potency of this inhibition is quantifiable, providing a clear measure of its potential in targeting this aspect of neurodegeneration. medchemexpress.com

The following table presents the specific findings related to the anti-amyloid aggregation potential of this compound.

| Compound | Activity | IC₅₀ Value |

| This compound | Inhibition of self-induced β-amyloid (Aβ) aggregation | 62.52 μM medchemexpress.com |

Mechanistic Insights into Aggregation Inhibition

The mechanism by which cholinesterase inhibitors can affect amyloid aggregation often involves interaction with the peripheral anionic site (PAS) of the enzyme. Acetylcholinesterase (AChE), a related enzyme, is known to promote Aβ fibril formation through its PAS. nih.gov While BuChE may have a different, or even opposing, role in this process, inhibitors that can interact with these peripheral sites are considered to have potential as anti-aggregation agents. nih.govnih.gov It is plausible that this compound exerts its anti-amyloid effects by interfering with the interaction between cholinesterases and Aβ peptides, thereby preventing the formation of larger, neurotoxic aggregates. This dual-functionality, targeting both enzymatic activity and protein aggregation, is a key area of investigation for developing multi-target therapeutic agents.

Cellular Neuroprotective Capacities of this compound

The culmination of anti-inflammatory and anti-aggregation activities is expected to result in cellular neuroprotection. Neuroprotection refers to the preservation of neuronal structure and function. By mitigating the toxic effects of chronic inflammation and protein aggregates, this compound can contribute to neuronal survival. nih.govmdpi.com Cellular models of neurodegeneration often use toxic insults, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or exposure to Aβ oligomers, to simulate disease conditions. researchgate.net The neuroprotective capacity of a compound is then measured by its ability to enhance cell viability and prevent apoptosis (programmed cell death) in these models. The mechanisms underlying this protection often involve the activation of antioxidant pathways and the induction of anti-apoptotic proteins, which collectively help neurons resist degenerative processes. uky.edu

The table below outlines the potential neuroprotective mechanisms of this compound based on its known activities.

| Pathological Process | This compound's Potential Action | Resulting Neuroprotective Effect |

| Neuroinflammation | Reduction of pro-inflammatory mediators (e.g., IL-6, TNF-α). | Protects neurons from inflammatory damage. |

| Protein Aggregation | Inhibition of β-amyloid aggregation. | Reduces toxicity from amyloid oligomers and plaques. |

| Oxidative Stress | Indirectly reduces oxidative stress by mitigating inflammation and aggregation. | Prevents oxidative damage to cellular components. |

| Apoptosis | Prevents the activation of cell death pathways. | Promotes neuronal survival and maintains cellular integrity. |

Following a comprehensive search of scientific literature and publicly available data, no specific information was found for a compound designated as “this compound” regarding its neuroprotective effects in cellular stress models or the mechanisms of its enhancement of cellular viability. The name "this compound" does not correspond to any identified compound in peer-reviewed publications or established chemical databases.

Therefore, it is not possible to provide the detailed research findings, data tables, or analysis as requested in the specified outline for sections 5.3.1 and 5.3.2. The information required to generate content on the evaluation of neuroprotective effects and mechanisms of cellular viability enhancement for this specific compound is not available in the public domain.

It is possible that "this compound" is a very recent or proprietary designation not yet described in scientific literature, or that the identifier is incorrect. Without access to primary research data on this specific molecule, any discussion of its pharmacological properties would be speculative and could not be supported by verifiable evidence.

To facilitate the retrieval of the desired information, it would be beneficial to provide an alternative identifier for the compound, such as a CAS number, IUPAC name, or a reference to a specific publication where its synthesis and biological evaluation are described.

Advanced Methodological Considerations in Buche in 2 Research

In Silico Screening and Library Design Methodologies for Novel BuChE-IN-2 Analogues

In silico screening and library design play a crucial role in the discovery and optimization of novel BuChE inhibitors and their analogues. These computational methods allow for the rapid evaluation of large chemical databases and the rational design of compounds with desired properties, significantly accelerating the drug discovery process.

Structure-based virtual screening is a common approach used to identify potential BuChE inhibitors by docking large libraries of molecules into the enzyme's active site. For instance, structure-based virtual screening of chemical libraries has been employed to discover novel, selective BuChE inhibitors. acs.orgmonash.edu This process involves using the three-dimensional structure of BuChE to predict how small molecules might bind and interact with the enzyme. jchr.orgingentaconnect.com

Pharmacophore-based virtual screening is another in silico technique utilized in the search for potential BuChE inhibitors. This method focuses on identifying molecules that possess the specific 3D arrangement of chemical features (a pharmacophore) necessary for binding to the target enzyme. Pharmacophores based on the structure of BuChE have been developed and validated for exploring chemical databases to retrieve novel hits. researchgate.net

Molecular docking studies are fundamental to in silico screening and library design. They are used to determine the binding interactions between potential ligands and the BuChE enzyme's active site, providing insights into the preferred binding pose and estimated binding affinity. jchr.orgingentaconnect.comresearchgate.net Docking simulations can help predict the binding energy and identify key amino acid residues involved in interactions, such as hydrogen bonds, Van der Waals forces, and pi-pi interactions. jchr.orgresearchgate.net

Computational approaches are also integral to the design of novel BuChE inhibitor analogues. This includes the design of dual-binding site inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BuChE. nih.govmdpi.com In silico molecular docking is used to assess the binding affinities of designed heterodimers and compare them to known inhibitors. nih.gov Library design methodologies involve creating sets of related chemical compounds (analogues) with systematic variations to explore the structure-activity relationship (SAR). eurekaselect.comsemanticscholar.orgnih.gov By computationally evaluating these libraries, researchers can identify structural features that enhance inhibitory potency and selectivity for BuChE. nih.govresearchgate.net For example, studies have explored libraries of indole (B1671886) derivatives and benzimidazole-based oxazole (B20620) analogues, using in silico methods to guide synthesis and evaluate inhibitory activity against BuChE. eurekaselect.comsemanticscholar.orgnih.gov

Detailed research findings from in silico studies often include predicted binding energies and specific interactions with amino acid residues in the BuChE active site. These computational predictions guide the selection of promising compounds for synthesis and further experimental validation.

Example Data from In Silico Docking:

While specific data for "this compound" was not directly found, the following table illustrates typical data generated from in silico docking studies of potential BuChE inhibitors, based on the search results. This type of data helps rank compounds and understand their theoretical binding to the enzyme.

| Compound ID (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in BuChE (Example) |

| Compound A | -8.5 | Ser198, His438, Trp231 |

| Compound B | -9.1 | Gly117, Phe329, Tyr332 |

| Compound C | -7.9 | Ala277, Gln119, Asn68 |

X-ray Crystallography and Structural Biology of this compound-Enzyme Complexes

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic and molecular structure of a crystal, including protein-ligand complexes. libretexts.orgwikipedia.org In the context of BuChE research, X-ray crystallography provides critical insights into how inhibitors, including compounds related to this compound, bind to the enzyme and the specific interactions that govern their potency and selectivity. acs.orgrcsb.org

The process involves obtaining high-quality crystals of BuChE, often in complex with the inhibitor of interest. libretexts.orgwikipedia.org These crystals are then exposed to a beam of X-rays, which diffract in specific directions based on the arrangement of atoms within the crystal. libretexts.orgwikipedia.org By measuring the angles and intensities of the diffracted X-rays, researchers can computationally reconstruct a 3D electron density map, from which the positions of atoms and the structure of the molecule and its complex can be determined. libretexts.orgwikipedia.org

Structural biology studies utilizing X-ray crystallography have revealed the detailed architecture of the BuChE active site, which is located at the bottom of a ~20 Å deep gorge. acs.orgresearchgate.net The active site contains a catalytic triad (B1167595) (Ser198, His438, and Glu325 in human BuChE), an acyl-binding pocket, and a choline (B1196258) binding site. acs.orgresearchgate.net A peripheral anionic site is located near the entrance of the gorge. acs.orgmdpi.comresearchgate.net The active site gorge of human BuChE is larger and contains fewer aromatic residues compared to human acetylcholinesterase (AChE), contributing to differences in substrate specificity and inhibitor binding. monash.eduresearchgate.net

X-ray crystal structures of BuChE in complex with inhibitors provide atomic-level details of the binding pose and the specific interactions between the inhibitor and the enzyme's amino acid residues. acs.orgrcsb.org These interactions can include hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts. jchr.orgresearchgate.net For example, the X-ray crystal structure of human BuChE in complex with a selective inhibitor (referred to as compound 16 in one study) revealed its binding mode within the active site, highlighting key interactions that contribute to its submicromolar potency and selectivity. acs.org Such structural information is invaluable for understanding the molecular basis of inhibition and guiding the rational design of improved inhibitors. acs.orgrcsb.org

The resolution of the crystal structure is a key parameter, indicating the level of detail captured. Higher resolution structures (lower Å values) provide more precise atomic coordinates. For instance, crystal structures of human BuChE in complex with various ligands have been solved at resolutions ranging from 2.3 Å to 2.94 Å. rcsb.orgrcsb.orgmdpi.com

Example Data from X-ray Crystallography:

The following table presents illustrative data points typically obtained from X-ray crystallography studies of BuChE-inhibitor complexes, based on the search results. This data helps visualize and understand the precise interactions at the molecular level.

| PDB ID (Example) | Resolution (Å) | Ligand (Example) | Key Interactions Observed (Example) |

| 5DYW | 2.50 | N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide | Interactions with residues in the active site gorge. rcsb.org |

| 7AIY | 2.94 | 2-{1-[4-(12-Amino-3-chloro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinolin-9-yl)butyl]-1H-1,2,3-triazol-4-yl}-N-[4-hydroxy-3-methoxybenzyl]acetamide | Atomic-level interactions within the active site. rcsb.org |

| 6I0C | Not specified in snippet | Donepezil (used for docking) | Binding within the active site gorge. nih.gov |

By combining insights from in silico screening and library design with the detailed structural information provided by X-ray crystallography, researchers can gain a comprehensive understanding of how potential BuChE inhibitors interact with the enzyme, facilitating the rational design and development of more effective therapeutic agents.

Prospective Research Trajectories for Buche in 2

Identification of Novel Biological Targets Synergistic with BuChE Inhibition

The therapeutic landscape for complex neurological conditions like Alzheimer's disease increasingly points towards multi-target strategies. cm-uj.krakow.plmdpi.comresearchgate.net Inhibiting BuChE with compounds like BuChE-IN-2 is one approach, but identifying additional biological targets that work synergistically with BuChE inhibition could lead to enhanced therapeutic outcomes. Research in this area aims to uncover pathways and molecules that, when modulated alongside BuChE, provide a greater beneficial effect than inhibiting BuChE alone.

One area of investigation involves exploring targets related to the multifaceted pathology of AD, which extends beyond cholinergic dysfunction to include factors like amyloid-beta aggregation, oxidative stress, and neuroinflammation. nih.govcm-uj.krakow.plresearchgate.net this compound has shown the ability to inhibit Aβ aggregation, reduce reactive oxygen species (ROS) formation, and chelate Cu2+, suggesting potential interactions with pathways involved in oxidative stress and amyloid pathology. medchemexpress.com Furthermore, this compound has demonstrated inhibitory effects on the secretion of inflammatory factors like IL-1β and TNF-α in BV2 cells and can reduce the expression of COX-2 and iNOS. medchemexpress.com These findings suggest that synergistic targets could include components of the amyloid cascade, oxidative stress pathways, and inflammatory mediators.

Another avenue involves exploring other neurotransmitter systems. For instance, dual-acting compounds targeting both BuChE and serotonin (B10506) receptors, such as the 5-HT7 receptor, are being investigated for their potential to improve memory and cognitive functions. cm-uj.krakow.pl While this compound is primarily characterized as a BuChE inhibitor, research could explore if it or its derivatives exhibit activity or synergy with targets in other neurotransmitter systems.

The concept of synergistic effects is supported by studies on dual inhibitors, such as those targeting both AChE and BuChE, or BuChE and cannabinoid receptors (e.g., CB2R). mdpi.comacs.org These studies indicate that combining BuChE inhibition with modulation of other targets can lead to synergistic improvements in cognitive function in preclinical models. acs.org Identifying novel targets synergistic with this compound inhibition could involve high-throughput screening, phenotypic assays, and pathway analysis to uncover these beneficial interactions.

Development of Advanced In Vitro and In Silico Models for Efficacy Prediction

Predicting the efficacy of compounds like this compound before extensive in vivo testing is crucial for efficient drug discovery. This involves the development and application of advanced in vitro and in silico models.

In vitro models play a vital role in assessing the direct biological activity of this compound. These models include enzyme inhibition assays to determine IC50 values for BuChE and potentially other enzymes. medchemexpress.comfrontiersin.org Cell-based assays using relevant cell lines, such as PC12 cells or BV2 cells, are employed to evaluate neuroprotective effects, anti-inflammatory activity, and effects on Aβ aggregation and ROS formation, as demonstrated in studies involving this compound. medchemexpress.com In vitro models can also be used to assess blood-brain barrier penetration. medchemexpress.com

In silico models, utilizing computational approaches, are increasingly valuable for predicting drug-target interactions, pharmacokinetic properties, and potential efficacy. researchgate.netmdpi.comnih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations are used to understand the binding interactions of this compound with BuChE and potentially other targets at an atomic level. researchgate.netfrontiersin.orgnih.govnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can help identify structural features of compounds that are favorable for BuChE inhibition and selectivity. researchgate.netnih.gov

Advanced in silico models can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and potential success of a compound. frontiersin.orgnih.gov Predictive network models integrating drug-target interactions can also be used to identify potential new targets and mechanisms of action. nih.gov The combination of robust in vitro data with sophisticated in silico predictions can help prioritize research directions for this compound and predict its potential efficacy in complex biological systems.

Exploration of this compound in Diverse Preclinical Disease Models (e.g., scopolamine-induced cognitive impairment, Aβ-induced impairments)

Preclinical disease models are essential for evaluating the potential therapeutic effects of this compound in a living system before human trials. Research is exploring its efficacy in various animal models that mimic aspects of neurological disorders, particularly those involving cognitive deficits.

Scopolamine-induced cognitive impairment is a widely used pharmacological model to study memory and learning deficits related to cholinergic dysfunction. nih.govnih.govtandfonline.comresearchgate.netoamjms.eu Scopolamine, a muscarinic receptor antagonist, impairs memory by blocking cholinergic transmission. nih.gov Compounds that can ameliorate these deficits, often by enhancing cholinergic activity, are evaluated in behavioral tests like the Morris Water Maze, novel object recognition test, and passive avoidance test. nih.govnih.govtandfonline.comresearchgate.netnih.govresearchgate.net Evaluating this compound in this model can provide insights into its ability to counteract cholinergic blockade and improve cognitive function. Studies on other compounds have shown that inhibiting cholinesterase activity can improve memory in scopolamine-induced models. nih.govnih.govtandfonline.com

Models involving amyloid-beta (Aβ) induced impairments are critical for assessing the potential of this compound in addressing a key pathological feature of Alzheimer's disease. Injection of Aβ peptides into the brain of rodents is used to induce cognitive deficits and mimic aspects of AD pathology, such as oxidative stress and neuronal dysfunction. nih.govnih.gov Compounds are then evaluated for their ability to reverse these impairments in behavioral tasks. acs.orgnih.gov Given that this compound has shown in vitro activity against Aβ aggregation and related pathologies, testing its effects in Aβ-induced impairment models is a crucial research trajectory. Studies with other BuChE inhibitors and dual AChE/BuChE inhibitors have demonstrated beneficial effects on cognitive dysfunction in Aβ-challenged mice. acs.orgnih.gov

Beyond these common models, exploration of this compound could extend to other preclinical models relevant to conditions where BuChE is implicated, such as dementia with Lewy bodies or Parkinson's disease dementia, or even conditions like minimal hepatic encephalopathy where BuChE activity changes are observed. psychiatrist.comnih.gov Diverse preclinical testing is necessary to fully understand the therapeutic spectrum of this compound.

Q & A

Q. What are the primary biochemical targets and inhibitory profiles of BuChE-IN-2?

this compound is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values reported as 0.72 μM (AChE) and 0.16 μM (BuChE) in vitro. It also inhibits self-induced β-amyloid (Aβ) aggregation (IC50: 62.52 μM) and exhibits non-competitive inhibition of AChE . These properties suggest its potential for Alzheimer’s disease (AD) research.

Q. How does this compound’s blood-brain barrier (BBB) permeability influence its therapeutic applicability?

this compound demonstrates appropriate BBB penetration, as evidenced by in vitro models and structural features (e.g., low molecular weight, lipophilicity). Researchers should validate BBB permeability using standardized assays like PAMPA-BBB or in vivo models (e.g., rodent pharmacokinetic studies) .

Q. What experimental assays are recommended to validate this compound’s inhibition of Aβ aggregation?

Use Thioflavin T (ThT) fluorescence assays to quantify Aβ1-42 aggregation inhibition. Include positive controls (e.g., curcumin) and negative controls (vehicle-only) to ensure specificity. IC50 values should be calculated using dose-response curves .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound’s BuChE inhibition (e.g., 0.16 μM vs. 1.28 μM) be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration, pH). To reconcile

- Compare protocols from studies reporting divergent values .

- Conduct side-by-side assays under standardized conditions (e.g., human recombinant BuChE, 25°C, pH 8.0).

- Perform statistical analysis (e.g., ANOVA) to assess inter-laboratory variability.

Q. What methodological considerations are critical for evaluating this compound’s neuroprotective effects in cellular models?

Q. How does this compound’s copper-chelating activity impact its anti-Aβ aggregation mechanism?

this compound binds Cu²⁺, which may disrupt metal-induced Aβ aggregation. To investigate:

- Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Cu²⁺ chelation.

- Compare Aβ aggregation kinetics in the presence/absence of Cu²⁺ using TEM imaging .

Experimental Design & Data Analysis

Q. What strategies optimize this compound’s selectivity between AChE and BuChE?

- Perform structure-activity relationship (SAR) studies focusing on substituents at the indanone moiety.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for AChE vs. BuChE active sites.

- Validate selectivity via enzymatic assays with purified human AChE/BuChE .

Q. How should researchers address contradictory results in this compound’s antioxidant activity across studies?

- Standardize ROS measurement protocols (e.g., DPPH assay vs. SOD activity).

- Control for batch-to-batch variability in compound synthesis (e.g., HPLC purity >95%).

- Replicate experiments in multiple cell lines (e.g., HT22, N2a) to confirm consistency .

Q. What in vivo models are most suitable for assessing this compound’s efficacy in AD?

- Use transgenic mice (e.g., APP/PS1) to evaluate cognitive improvement via Morris water maze.

- Measure brain BuChE activity and Aβ plaque burden post-treatment.

- Cross-validate results with microdialysis to monitor acetylcholine levels .

Data Reporting & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic data?

- Follow ARRIVE 2.0 guidelines: report sample size justification, randomization, and blinding methods.

- Provide HPLC chromatograms and mass spectra for compound characterization in supplementary data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in BuChE inhibition assays?

- Fit data to a four-parameter logistic curve (e.g., GraphPad Prism).

- Report confidence intervals for IC50 values and use bootstrap resampling to assess uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.